Cas no 883526-76-9 (1,5-Dimethyl-1H-indole-2-carbaldehyde)

1,5-Dimethyl-1H-indole-2-carbaldehyde structure
883526-76-9 structure
Product Name:1,5-Dimethyl-1H-indole-2-carbaldehyde
Numero CAS:883526-76-9
MF:C11H11NO
MW:173.211142778397
MDL:MFCD06800611
CID:1070531
PubChem ID:23004693
Update Time:2025-05-27

1,5-Dimethyl-1H-indole-2-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,5-Dimethyl-1H-indole-2-carbaldehyde
    • 1,5-dimethyl-1H-indole-2-carbaldehyde(SALTDATA: FREE)
    • 1,5-dimethylindole-2-carbaldehyde
    • 1,5-Dimethyl-1H-indole-2-carboxaldehyde (ACI)
    • STK501582
    • AKOS000321486
    • BS-17748
    • CS-0152918
    • D82191
    • MFCD06800611
    • ALBB-005108
    • DTXSID70629560
    • SCHEMBL4019147
    • 883526-76-9
    • MDL: MFCD06800611
    • Inchi: 1S/C11H11NO/c1-8-3-4-11-9(5-8)6-10(7-13)12(11)2/h3-7H,1-2H3
    • Chiave InChI: JCSJJINMAAPHJV-UHFFFAOYSA-N
    • Sorrisi: O=CC1N(C)C2C(=CC(C)=CC=2)C=1

Proprietà calcolate

  • Massa esatta: 173.08400
  • Massa monoisotopica: 173.084063974g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 204
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 22Ų

Proprietà sperimentali

  • PSA: 22.00000
  • LogP: 2.29920

1,5-Dimethyl-1H-indole-2-carbaldehyde Informazioni sulla sicurezza

  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:IRRITANT

1,5-Dimethyl-1H-indole-2-carbaldehyde Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1,5-Dimethyl-1H-indole-2-carbaldehyde Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
016215-500mg
1,5-Dimethyl-1H-indole-2-carbaldehyde
883526-76-9
500mg
2210.0CNY 2021-07-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
016215-1g
1,5-Dimethyl-1H-indole-2-carbaldehyde
883526-76-9
1g
3396.0CNY 2021-07-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X50985-250mg
1,5-dimethyl-1H-indole-2-carbaldehyde
883526-76-9 95%
250mg
¥211.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X50985-1g
1,5-dimethyl-1H-indole-2-carbaldehyde
883526-76-9 95%
1g
¥570.0 2023-09-05
Chemenu
CM115769-1g
1,5-dimethyl-1H-indole-2-carbaldehyde
883526-76-9 95%
1g
$240 2021-08-06
TRC
D475990-250mg
1,5-dimethyl-1H-indole-2-carbaldehyde
883526-76-9
250mg
$ 50.00 2022-06-05
TRC
D475990-500mg
1,5-dimethyl-1H-indole-2-carbaldehyde
883526-76-9
500mg
$ 65.00 2022-06-05
TRC
D475990-2.5g
1,5-dimethyl-1H-indole-2-carbaldehyde
883526-76-9
2.5g
$ 210.00 2022-06-05
Apollo Scientific
OR5667-250mg
1,5-Dimethyl-1H-indole-2-carboxaldehyde
883526-76-9 95+%
250mg
£60.00 2024-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LR572-200mg
1,5-Dimethyl-1H-indole-2-carbaldehyde
883526-76-9 95+%
200mg
280.0CNY 2021-07-13

1,5-Dimethyl-1H-indole-2-carbaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Riferimento
Rhodium(II)-catalyzed intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with indoles: facile synthesis of functionalized tetrahydro-β-carbolines
Shang, Hai; et al, RSC Advances, 2016, 6(37), 30835-30839

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Access to tetrahydrocarbazoles and pyrrolo[3,4-b]carbazoles through sequential reactions of triazoles and indoles
Chen, Cong; et al, Organic & Biomolecular Chemistry, 2022, 20(14), 2802-2807

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 0 °C → rt
1.2 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  overnight, rt
Riferimento
Reversal of Regioselectivity in Catalytic Arene-Ynamide Cyclization: Direct Synthesis of Valuable Azepino[4,5-b]indoles and β-Carbolines and DFT Calculations
Li, Long; et al, ACS Catalysis, 2017, 7(6), 4004-4010

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Ethyl acetate ;  rt; 4 h, reflux; cooled
1.2 Reagents: Water
Riferimento
Temperature-modulated diastereoselective transformations of 2-vinylindoles to tetrahydrocarbazoles and tetrahydrocycloheptadiindoles
Wani, Imtiyaz Ahmad; et al, Organic & Biomolecular Chemistry, 2018, 16(16), 2910-2922

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  30 min, 25 °C
1.2 25 °C
1.3 Reagents: Water ;  25 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  25 °C; 3 h, 25 °C → 40 °C; 40 °C → 25 °C
2.2 40 °C
2.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Stereodivergent assembly of tetrahydro-γ-carbolines via synergistic catalytic asymmetric cascade reaction
Xu, Shi-Ming; et al, Nature Communications, 2019, 10(1),

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Riferimento
Rhodium(II)-catalyzed intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with indoles: facile synthesis of functionalized tetrahydro-β-carbolines
Shang, Hai; et al, RSC Advances, 2016, 6(37), 30835-30839

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Water ;  12 h, reflux
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
2.2 Reagents: Ethyl acetate ;  cooled; cooled
2.3 Reagents: Water ;  cooled
3.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Ethyl acetate ;  rt; 4 h, reflux; cooled
3.2 Reagents: Water
Riferimento
Temperature-modulated diastereoselective transformations of 2-vinylindoles to tetrahydrocarbazoles and tetrahydrocycloheptadiindoles
Wani, Imtiyaz Ahmad; et al, Organic & Biomolecular Chemistry, 2018, 16(16), 2910-2922

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Ammonium chloride
Riferimento
Asymmetric synthesis of N-bridged [3.3.1] ring systems by phosphonium salt/Lewis acid relay catalysis
Tan, Jian-Ping; et al, Nature Communications, 2022, 13(1),

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  25 °C; 3 h, 25 °C → 40 °C; 40 °C → 25 °C
1.2 40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Stereodivergent assembly of tetrahydro-γ-carbolines via synergistic catalytic asymmetric cascade reaction
Xu, Shi-Ming; et al, Nature Communications, 2019, 10(1),

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt
1.2 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  overnight
Riferimento
Zinc-Catalyzed Alkyne Oxidation/C-H Functionalization: Highly Site-Selective Synthesis of Versatile Isoquinolones and β-Carbolines
Li, Long; et al, Angewandte Chemie, 2015, 54(28), 8245-8249

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
1.2 Reagents: Ethyl acetate ;  cooled; cooled
1.3 Reagents: Water ;  cooled
2.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Ethyl acetate ;  rt; 4 h, reflux; cooled
2.2 Reagents: Water
Riferimento
Temperature-modulated diastereoselective transformations of 2-vinylindoles to tetrahydrocarbazoles and tetrahydrocycloheptadiindoles
Wani, Imtiyaz Ahmad; et al, Organic & Biomolecular Chemistry, 2018, 16(16), 2910-2922

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
Riferimento
Synthesis of Carbazoles and Dihydrocarbazoles by a Divergent Cascade Reaction of Donor-Acceptor Cyclopropanes
Faltracco, Matteo; et al, Organic Letters, 2021, 23(19), 7592-7596

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  2 h, rt
1.2 Reagents: Water
Riferimento
[3 + 3] Cycloaddition of in Situ Formed Azaoxyallyl Cations with 2-Alkenylindoles: An Approach to Tetrahydro-β-carbolinones
Zhang, Kaifan; et al, Organic Letters, 2017, 19(10), 2596-2599

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Riferimento
Rhodium(II)-catalyzed intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with indoles: facile synthesis of functionalized tetrahydro-β-carbolines
Shang, Hai; et al, RSC Advances, 2016, 6(37), 30835-30839

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
2.2 0 °C; 1 h, 0 °C → rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Access to tetrahydrocarbazoles and pyrrolo[3,4-b]carbazoles through sequential reactions of triazoles and indoles
Chen, Cong; et al, Organic & Biomolecular Chemistry, 2022, 20(14), 2802-2807

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  20 min, 0 °C
1.2 rt
1.3 Reagents: Ammonium chloride
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 0 °C; 1 h, 0 °C → rt
2.3 Reagents: Ammonium chloride
Riferimento
Asymmetric synthesis of N-bridged [3.3.1] ring systems by phosphonium salt/Lewis acid relay catalysis
Tan, Jian-Ping; et al, Nature Communications, 2022, 13(1),

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  20 min, 0 °C
1.2 0 °C; rt
1.3 Reagents: Water
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
2.2 Reagents: Sodium hydroxide ,  Water
3.1 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  2 h, rt
3.2 Reagents: Water
Riferimento
[3 + 3] Cycloaddition of in Situ Formed Azaoxyallyl Cations with 2-Alkenylindoles: An Approach to Tetrahydro-β-carbolinones
Zhang, Kaifan; et al, Organic Letters, 2017, 19(10), 2596-2599

1,5-Dimethyl-1H-indole-2-carbaldehyde Raw materials

1,5-Dimethyl-1H-indole-2-carbaldehyde Preparation Products

1,5-Dimethyl-1H-indole-2-carbaldehyde Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:883526-76-9)1,5-Dimethyl-1H-indole-2-carbaldehyde
Numero d'ordine:A1092856
Stato delle scorte:in Stock
Quantità:1g/5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:08
Prezzo ($):156.0/236.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:883526-76-9)1,5-Dimethyl-1H-indole-2-carbaldehyde
A1092856
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):156.0/236.0
Email